molecular formula C24H17F2NO2 B2454874 3-(4-fluorobenzoyl)-1-[(3-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one CAS No. 866016-68-4

3-(4-fluorobenzoyl)-1-[(3-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2454874
CAS No.: 866016-68-4
M. Wt: 389.402
InChI Key: UPGIZOOIGULOJD-UHFFFAOYSA-N
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Description

3-(4-fluorobenzoyl)-1-[(3-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with fluorobenzoyl and fluorobenzyl groups, which may impart unique chemical and biological properties.

Properties

IUPAC Name

3-(4-fluorobenzoyl)-1-[(3-fluorophenyl)methyl]-6-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2NO2/c1-15-5-10-22-20(11-15)24(29)21(23(28)17-6-8-18(25)9-7-17)14-27(22)13-16-3-2-4-19(26)12-16/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGIZOOIGULOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzoyl)-1-[(3-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.

    Introduction of Fluorobenzoyl and Fluorobenzyl Groups: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation, while the fluorobenzyl group can be added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety.

    Substitution: The fluorine atoms in the benzyl and benzoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilization in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The fluorobenzoyl and fluorobenzyl groups may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Fluoroquinolones: A class of antibiotics that include fluorine-substituted quinoline derivatives.

Uniqueness

3-(4-fluorobenzoyl)-1-[(3-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Biological Activity

3-(4-Fluorobenzoyl)-1-[(3-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the class of quinolinone derivatives. Its unique structure, characterized by fluorine substitutions on both the benzoyl and phenyl groups, suggests potential biological activity that warrants detailed investigation.

Chemical Structure and Properties

The compound's IUPAC name is this compound. The chemical formula is C23H15F2N1O2C_{23}H_{15}F_{2}N_{1}O_{2}, with a molecular weight of approximately 385.37 g/mol. The presence of fluorine atoms can enhance lipophilicity and influence the compound's interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC23H15F2N1O2
Molecular Weight385.37 g/mol
CAS Number866016-67-3

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. The fluorine substituents may enhance binding affinity to target proteins, potentially modulating their activity. Research indicates that quinolinone derivatives can exhibit a range of biological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of quinolinone derivatives. For example, compounds similar to this compound have shown efficacy in inhibiting cell proliferation in various cancer cell lines.

Case Study:
A study investigated a series of quinolinone derivatives for their ability to inhibit cancer cell growth. The results demonstrated that compounds with similar structural features to this compound exhibited significant cytotoxicity against breast cancer cells with mutant BRCA1/2 genes. The EC50 values for these compounds ranged from 0.3 nM to 5 nM, indicating potent activity against resistant cancer phenotypes .

Antimicrobial Activity

Quinolinone derivatives have also been explored for their antimicrobial properties. Research has shown that certain modifications in the structure can enhance antibacterial activity against a range of pathogens.

Table: Antimicrobial Efficacy of Quinolinone Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli8 µg/mL
Similar Quinolinone AStaphylococcus aureus16 µg/mL
Similar Quinolinone BPseudomonas aeruginosa32 µg/mL

Research Findings

Research into the biological activities of quinolinone derivatives continues to expand. Notably, studies have suggested that the mechanisms by which these compounds exert their effects may involve:

  • Inhibition of Enzyme Activity: Compounds can inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis: Certain derivatives promote programmed cell death in cancer cells.
  • Modulation of Immune Response: Some studies indicate potential immunomodulatory effects.

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